molecular formula C15H14N2O4S B2994702 2-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide CAS No. 2034247-38-4

2-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide

Cat. No.: B2994702
CAS No.: 2034247-38-4
M. Wt: 318.35
InChI Key: KAZLMSYRLQDSPC-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a synthetic compound that has gained significant attention in scientific research. It is commonly known as TFA or TFAA and is a highly potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). This enzyme is responsible for the degradation of incretin hormones, which regulate glucose homeostasis. TFA has shown promising results in the treatment of type 2 diabetes and other metabolic disorders.

Scientific Research Applications

Synthesis and Biological Activity

  • Design and Synthesis : Research has been conducted on the design and synthesis of compounds structurally related to 2-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide. For instance, the design, synthesis, and cytotoxic evaluation of β-aryl-α-dimethoxyphosphoryl-γ-lactams, including similar compounds, have been studied for their potential cytotoxic activity against various cancer cell lines (Çınar et al., 2017).

  • Biological Activity : A study on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, a structurally similar compound, highlights its high affinity for specific receptors, indicating potential pharmacological applications (Grimwood et al., 2011).

Chemical Reactions and Synthesis Techniques

  • Michael Type Reactions : The use of furan-based compounds in Michael type reactions, leading to the formation of pyrrol-2-ylidene-acetates, has been explored. This showcases the potential for creating structurally diverse compounds using furan derivatives (Sacmacl et al., 2012).

  • One-Pot Synthesis : Research on one-pot synthesis techniques, such as the creation of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives, offers insights into efficient, environmentally friendly methods for synthesizing similar compounds (Raju et al., 2022).

Molecular Interactions and Properties

  • Intramolecular Interactions : Investigations into the intramolecular interactions of compounds with thiophene, pyrrole, and furan derivatives can provide valuable information on the structural and electronic properties relevant to this compound (Lumma et al., 1984).

  • Electrochemical Properties : Studies on the electrochemical properties of heterocyclic compounds like thiophenes, furans, and pyrroles contribute to understanding the electronic and electrochemical behavior of similar compounds (Hildebrandt et al., 2011).

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-13(9-17-14(19)5-6-15(17)20)16-8-10-3-4-11(21-10)12-2-1-7-22-12/h1-4,7H,5-6,8-9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZLMSYRLQDSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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